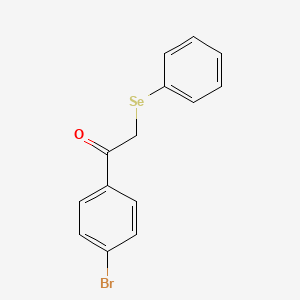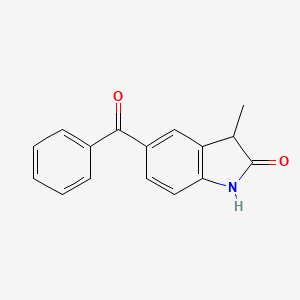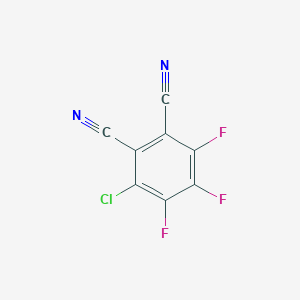
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C8HClF3N2 This compound is characterized by the presence of three fluorine atoms, one chlorine atom, and two nitrile groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5,6-trifluorobenzene and suitable nitrile precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and efficiency. The process may include:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The nitrile groups can be involved in oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the compound in substitution reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Catalysts: Catalysts such as palladium or copper may be used in coupling reactions to facilitate the formation of new bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the development of new biochemical probes or as a precursor for bioactive compounds.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitrile groups, which can stabilize intermediates and transition states. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.
相似化合物的比较
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has a similar structure but with three chlorine atoms instead of one chlorine and two nitrile groups.
1,3,5-Trifluoro-2,4,6-trichlorobenzene: Another similar compound with a different arrangement of chlorine and fluorine atoms.
Uniqueness
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile is unique due to the presence of both nitrile and halogen groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
CAS 编号 |
402942-82-9 |
|---|---|
分子式 |
C8ClF3N2 |
分子量 |
216.55 g/mol |
IUPAC 名称 |
3-chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8ClF3N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 |
InChI 键 |
BMZDKPHJLPMINH-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


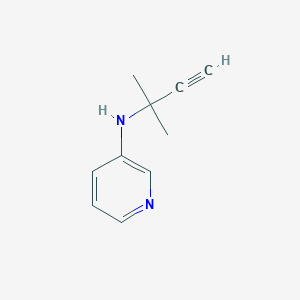
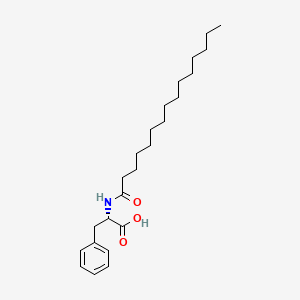
![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)



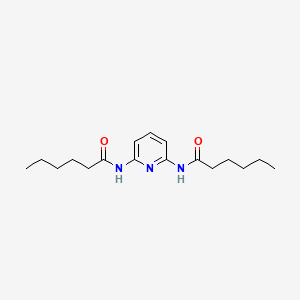

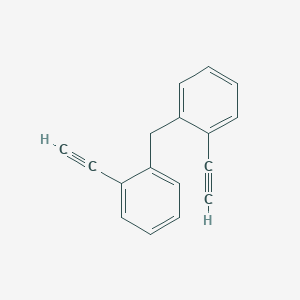

![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol](/img/structure/B14259487.png)

